

An In-depth Technical Guide to Ethyl N-(3,4-Dichlorophenyl)carbamate

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Compound of Interest

Compound Name: Ethyl dichlorocarbamate

Cat. No.: B083546

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Abstract

The term "**ethyl dichlorocarbamate**" is chemically ambiguous. This technical guide focuses on the most plausible and well-documented isomer, Ethyl N-(3,4-dichlorophenyl)carbamate. This document provides a comprehensive overview of its chemical and physical properties, detailed spectroscopic data, a representative synthetic protocol, and an exploration of its potential biological activities and mechanisms of action. This guide is intended for researchers, scientists, and professionals in the fields of organic chemistry, materials science, and drug development. All quantitative data is presented in structured tables, and key processes are visualized using DOT language diagrams to ensure clarity and accessibility.

Introduction

Carbamates are a significant class of organic compounds characterized by the -OC(O)N- functional group. They are widely utilized in various industrial and research applications, including pharmaceuticals, agrochemicals, and polymer science. Ethyl N-(3,4-dichlorophenyl)carbamate, a member of the N-aryl carbamate family, is of particular interest due to the presence of the dichlorophenyl moiety, which can impart specific biological and chemical properties. Its structural analog, methyl N-(3,4-dichlorophenyl)carbamate (Swep), is a known herbicide, suggesting potential herbicidal activity for the ethyl derivative. Furthermore, the carbamate functional group is a known pharmacophore that can interact with various biological targets, making this compound a candidate for further investigation in drug discovery.

Chemical and Physical Properties

The fundamental chemical and physical properties of Ethyl N-(3,4-dichlorophenyl)carbamate are summarized below. These properties have been aggregated from various chemical databases and computational predictions.

Property	Value	Reference
IUPAC Name	ethyl N-(3,4-dichlorophenyl)carbamate	[1] [2]
Synonyms	3,4-dichlorophenyl ethylcarbamate, Carbamic acid, (3,4-dichlorophenyl)-, ethyl ester	[1]
CAS Number	7159-94-6	[1]
Molecular Formula	C ₉ H ₉ Cl ₂ NO ₂	[1] [2]
Molecular Weight	234.08 g/mol	[1] [2]
Canonical SMILES	CCOC(=O)NC1=CC(=C(C=C1)Cl)Cl	[1]
InChI	InChI=1S/C9H9Cl2NO2/c1-2-14-9(13)12-6-3-4-7(10)8(11)5-6/h3-5H,2H2,1H3,(H,12,13)	[1] [2]
InChIKey	AOVLXBXJFYNQAZ-UHFFFAOYSA-N	[1] [2]
Appearance	White to yellow crystalline solid (predicted)	
XLogP3	3.9	[1]
Hydrogen Bond Donors	1	[1]
Hydrogen Bond Acceptors	2	[1]
Rotatable Bond Count	3	[1]

Synthesis of Ethyl N-(3,4-Dichlorophenyl)carbamate

The most common and direct method for the synthesis of N-aryl carbamates is the reaction of an isocyanate with an alcohol. In the case of Ethyl N-(3,4-dichlorophenyl)carbamate, this involves the reaction of 3,4-dichlorophenyl isocyanate with ethanol.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of Ethyl N-(3,4-dichlorophenyl)carbamate.

Materials:

- 3,4-Dichlorophenyl isocyanate
- Anhydrous ethanol
- Anhydrous toluene (or other inert solvent)
- Magnetic stirrer and stir bar
- Round-bottom flask
- Condenser
- Nitrogen or argon atmosphere setup

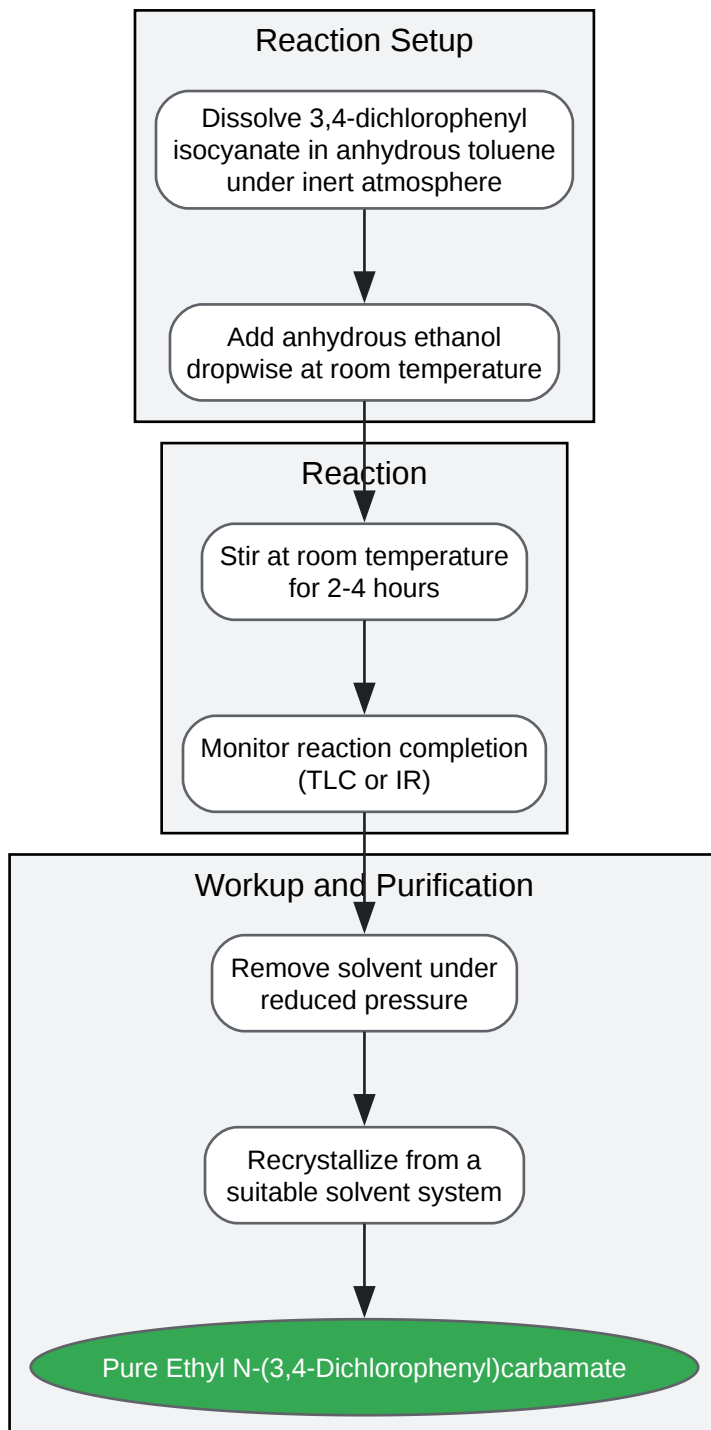
Procedure:

- In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve 3,4-dichlorophenyl isocyanate (1.0 eq) in anhydrous toluene.
- To the stirred solution, add anhydrous ethanol (1.1 eq) dropwise at room temperature. The reaction is exothermic, and cooling may be necessary for large-scale reactions.
- After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC or IR spectroscopy by observing the disappearance of the isocyanate peak at $\sim 2270\text{ cm}^{-1}$).

- Remove the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure Ethyl N-(3,4-dichlorophenyl)carbamate.

Synthesis Workflow Diagram

Synthesis of Ethyl N-(3,4-Dichlorophenyl)carbamate

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Caption: Workflow for the synthesis of Ethyl N-(3,4-Dichlorophenyl)carbamate.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of chemical compounds. The following tables summarize the expected spectroscopic data for Ethyl N-(3,4-dichlorophenyl)carbamate based on data from similar compounds and spectral databases.[\[1\]](#)

¹H NMR Spectroscopy

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~7.8 (predicted)	d	1H	Ar-H (H2)
~7.4 (predicted)	d	1H	Ar-H (H5)
~7.2 (predicted)	dd	1H	Ar-H (H6)
~6.8 (predicted)	br s	1H	N-H
4.22 (predicted)	q	2H	-O-CH ₂ -CH ₃
1.30 (predicted)	t	3H	-O-CH ₂ -CH ₃

Solvent: CDCl₃. Predicted shifts are based on computational models and data for analogous compounds.

¹³C NMR Spectroscopy

Chemical Shift (δ , ppm)	Assignment
~153 (predicted)	C=O (carbamate)
~138 (predicted)	Ar-C (C1)
~133 (predicted)	Ar-C (C4)
~131 (predicted)	Ar-C (C5)
~126 (predicted)	Ar-C (C3)
~121 (predicted)	Ar-C (C2)
~119 (predicted)	Ar-C (C6)
~62 (predicted)	-O-CH ₂ -CH ₃
~15 (predicted)	-O-CH ₂ -CH ₃

Solvent: CDCl₃. Predicted shifts are based on computational models and data for analogous compounds.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Medium	N-H stretch
~3100-3000	Medium	Aromatic C-H stretch
~2980-2850	Medium	Aliphatic C-H stretch
~1730	Strong	C=O stretch (ester)
~1600, ~1480	Medium	C=C stretch (aromatic)
~1220	Strong	C-O stretch
~880-800	Strong	C-Cl stretch

Sample preparation: KBr pellet.

Biological Activity and Mechanism of Action

While specific biological studies on Ethyl N-(3,4-dichlorophenyl)carbamate are limited, the activities of related compounds provide insights into its potential applications and mechanisms of action.

Herbicidal Activity

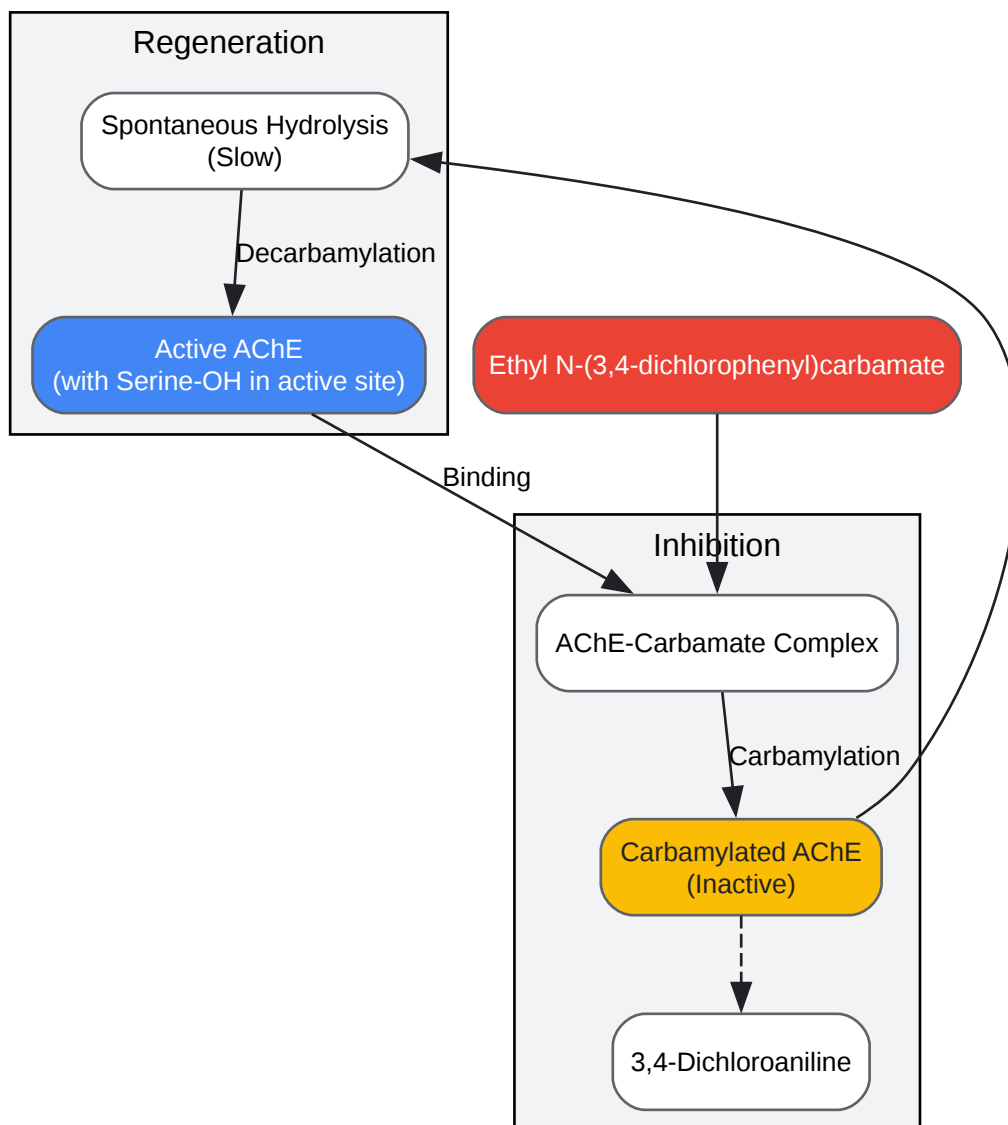
Many N-phenylcarbamates are known to possess herbicidal properties. They typically act by inhibiting photosynthesis or disrupting microtubule assembly, which is essential for cell division. The methyl analogue, Swep (methyl N-(3,4-dichlorophenyl)carbamate), is a known herbicide. It is plausible that the ethyl derivative exhibits similar activity by interfering with key biological processes in susceptible plant species.

Acetylcholinesterase Inhibition

Carbamates are well-known inhibitors of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.^[3] This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors. This mechanism is the basis for the use of some carbamates as insecticides and in the treatment of Alzheimer's disease. The inhibition by carbamates is typically reversible, as the carbamylated enzyme can be hydrolyzed to regenerate the active enzyme.

Mechanism of Acetylcholinesterase Inhibition Diagram

Mechanism of Acetylcholinesterase (AChE) Inhibition by Carbamates



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Caption: General mechanism of acetylcholinesterase inhibition by carbamates.

Safety and Handling

Ethyl N-(3,4-dichlorophenyl)carbamate should be handled with care in a well-ventilated laboratory fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

Ethyl N-(3,4-dichlorophenyl)carbamate is a dichlorinated N-aryl carbamate with potential applications in agrochemicals and medicinal chemistry. This technical guide has provided a comprehensive overview of its chemical properties, a representative synthetic method, and detailed spectroscopic data for its characterization. The potential biological activities, including herbicidal action and acetylcholinesterase inhibition, have also been discussed based on the activities of structurally related compounds. Further research is warranted to fully elucidate the biological profile and potential applications of this compound.

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References

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